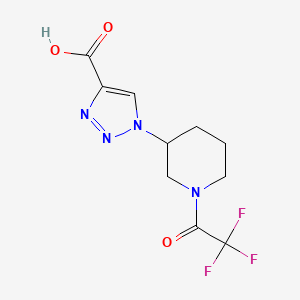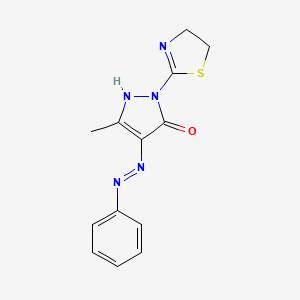
1-But-3-ynyl-4-methoxypiperidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-But-3-ynyl-4-methoxypiperidine;hydrochloride” is a chemical compound with the CAS Number: 2460754-97-4 . It has a molecular weight of 203.71 and its IUPAC name is 1-(but-3-yn-1-yl)-4-methoxypiperidine hydrochloride .
Molecular Structure Analysis
The InChI code for “1-But-3-ynyl-4-methoxypiperidine;hydrochloride” is1S/C10H17NO.ClH/c1-3-4-7-11-8-5-10(12-2)6-9-11;/h1,10H,4-9H2,2H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“1-But-3-ynyl-4-methoxypiperidine;hydrochloride” is a powder at room temperature . More detailed physical and chemical properties might be available in specialized chemical databases or literature.Applications De Recherche Scientifique
Protection Groups in Synthesis
Research on protecting groups, such as the use of acetal groups suitable for protecting 2′-hydroxy functions in rapid oligoribonucleotide synthesis, highlights the importance of chemical modifications in facilitating specific reactions or processes without affecting other parts of the molecule. The use of specific protecting groups under mild hydrolytic conditions demonstrates the strategic manipulation of molecules for desired outcomes in synthetic chemistry (Reese, Serafinowska, & Zappia, 1986).
Corrosion Inhibition
The study of corrosion inhibitors, such as the investigation of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel, showcases the application of organic compounds in protecting metals from corrosion. This research not only contributes to understanding the mechanisms behind corrosion inhibition but also aids in the development of more effective and efficient inhibitors for industrial applications (Bentiss et al., 2009).
Receptor Binding and Activity
The exploration of methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives probes into the binding affinities and selectivities of these compounds towards sigma receptors. This research is crucial for understanding receptor-ligand interactions and the development of compounds with potential therapeutic applications, particularly in neurology and pharmacology (Berardi et al., 2005).
Antimicrobial and Antioxidant Properties
The synthesis and evaluation of novel compounds for their antimicrobial and antioxidant potential are vital for the development of new drugs and protective agents. Studies on compounds like 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters reveal their promising efficacy against various microorganisms and oxidative stress, pointing towards their potential in medical and health sciences (Harini et al., 2014).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It’s recommended to handle this compound with appropriate safety measures.
Propriétés
IUPAC Name |
1-but-3-ynyl-4-methoxypiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-3-4-7-11-8-5-10(12-2)6-9-11;/h1,10H,4-9H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXSIRFGLDCZAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CCC#C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1,1-Dioxothiazinan-2-yl)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2987024.png)
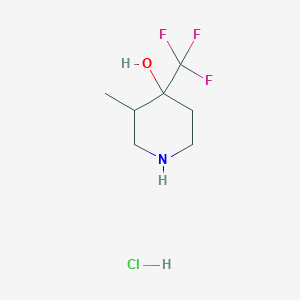
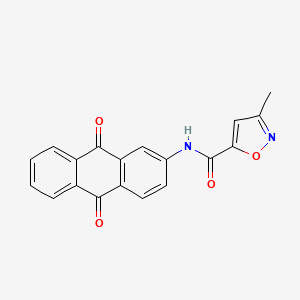
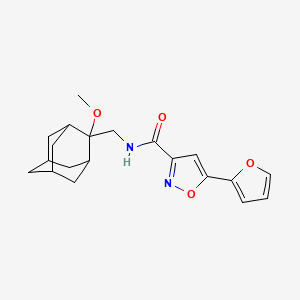
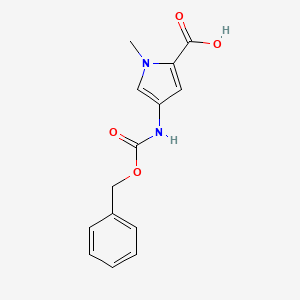
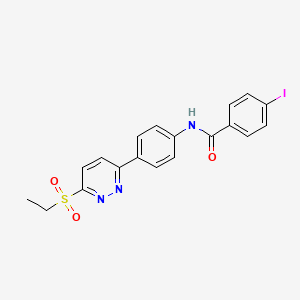
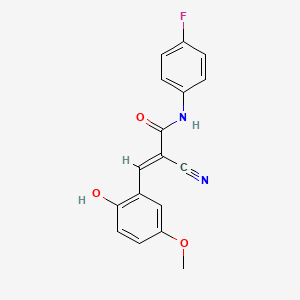
![2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2987036.png)
![N-([2,3'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2987038.png)
![1-[4-[(2-Chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2987039.png)
![N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2987040.png)
